Cas no 809231-58-1 (Benzene,4-methoxy-2-methyl-1-(2-phenylethynyl)-)

Benzene,4-methoxy-2-methyl-1-(2-phenylethynyl)- structure
809231-58-1 structure
Product Name:Benzene,4-methoxy-2-methyl-1-(2-phenylethynyl)-
CAS No:809231-58-1
MF:C16H14O
MW:222.281764507294
CID:715139
PubChem ID:11264536
Update Time:2025-04-19

Benzene,4-methoxy-2-methyl-1-(2-phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-methoxy-2-methyl-1-(2-phenylethynyl)-
    • 4-methoxy-2-methyl-1-(2-phenylethynyl)benzene
    • Benzene, 4-methoxy-2-methyl-1-(phenylethynyl)- (9CI)
    • DTXSID30460517
    • 809231-58-1
    • 4-Methoxy-2-methyl-1-(phenylethynyl)benzene
    • AG-H-25418
    • Inchi: 1S/C16H14O/c1-13-12-16(17-2)11-10-15(13)9-8-14-6-4-3-5-7-14/h3-7,10-12H,1-2H3
    • InChI Key: JQTCCZCIZRDVQQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C#CC2C=CC=CC=2)=C(C)C=1

Computed Properties

  • Exact Mass: 222.104465066g/mol
  • Monoisotopic Mass: 222.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų
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